1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol
Description
Significance of 1,5-Disubstituted Tetrazoles in Chemical Research
1,5-Disubstituted tetrazoles are of paramount importance in chemical research, primarily for their role as bioisosteres of carboxylic acids and cis-amide bonds. nih.govmdpi.com This bioisosteric relationship allows for the modification of a drug molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile. mdpi.com The tetrazole ring's pKa is similar to that of a carboxylic acid, enabling it to participate in similar biological interactions. cambridgemedchemconsulting.com
The pharmacological applications of 1,5-disubstituted tetrazoles are extensive and varied, encompassing a wide spectrum of therapeutic areas. nih.govchemicalbook.com These compounds have been investigated for their anti-inflammatory, antiviral, antibiotic, anti-ulcer, and anti-tubercular activities. nih.govnih.gov Furthermore, research has demonstrated their potential as anticancer agents, with some derivatives exhibiting potent antiproliferative activity. For instance, certain 1,5-diaryl substituted tetrazoles have been identified as novel tubulin polymerization inhibitors, a mechanism of action shared by some established anticancer drugs. acs.org
Table 1: Reported Pharmacological Activities of Selected 1,5-Disubstituted Tetrazoles
| Compound/Derivative | Pharmacological Activity | Reported IC₅₀ Values |
|---|---|---|
| 1,5-Diaryl-1,2,4-triazoles (Analogs) | Antiproliferative | 3-100 nM |
| 4l (a 1,5-diaryl tetrazole) | Antiproliferative | 1.3-8.1 nM |
| 5b (an isomeric derivative of 4l) | Antiproliferative | 0.3-7.4 nM |
| 1,5-Diaryl-substituted tetrazoles | Tubulin Polymerization Inhibition | IC₅₀ = 1.1 µM (for compound 4l) |
Historical Perspective of Tetrazole-5-thiol Compounds
The history of tetrazole chemistry dates back to 1885, when the Swedish chemist Bladin first synthesized a derivative of this heterocyclic ring. nih.gov However, it was not until the mid-20th century that the synthesis and applications of tetrazole compounds began to be explored more extensively. researchgate.net
The development of synthetic routes to tetrazole-5-thiols has been a significant area of research. Early methods often involved the reaction of isothiocyanates with an azide (B81097) source. researchgate.net For instance, the synthesis of 1-phenyl-1H-tetrazole-5-thiol can be achieved through the reaction of phenylisothiocyanate with sodium azide. researchgate.net Over the years, various synthetic methodologies have been developed to improve yields and expand the scope of accessible derivatives. These include phase-transfer catalysis and the use of different starting materials such as thiosemicarbazides. google.comgoogle.com Patents from the latter half of the 20th century detail processes for preparing 1H-tetrazole-5-thiol derivatives, highlighting their importance as intermediates in the synthesis of pharmaceuticals, such as cephalosporin (B10832234) antibiotics. researchgate.net
Structural Peculiarities of the 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol Scaffold
The structure of this compound is characterized by several key features that influence its chemical behavior. One of the most significant aspects of tetrazole-5-thiols is the existence of thiol-thione tautomerism. This means the compound can exist in two interconverting forms: the thiol form, which has a sulfhydryl (-SH) group, and the thione form, which has a thiocarbonyl (C=S) group. It is generally believed that the thione form is the more stable tautomer for mercaptotetrazoles.
The presence of the 2-ethoxy-phenyl substituent at the 1-position of the tetrazole ring introduces specific steric and electronic effects. The ethoxy group can influence the conformation of the molecule and its interactions with biological targets. The dihedral angle between the phenyl ring and the tetrazole ring is a key structural parameter. In related 1-phenyl-1H-tetrazole-5-thiol complexes, this angle has been observed to be around 50.14(16)°.
Spectroscopic analysis provides further insight into the structure of these compounds. For the related 1-phenyl-1H-tetrazole-5-thiol, the ¹H NMR spectrum shows characteristic signals for the phenyl protons between 7.61 and 7.79 ppm. chemicalbook.com Infrared (IR) spectroscopy of such compounds reveals characteristic absorption bands for the various functional groups present in the molecule.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₄OS |
| Molecular Weight | 222.27 g/mol |
| CAS Number | 22347-26-8 |
| Appearance | White to pale cream crystals or powder |
Note: Some data is inferred from closely related compounds.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-2H-tetrazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-2-14-8-6-4-3-5-7(8)13-9(15)10-11-12-13/h3-6H,2H2,1H3,(H,10,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWZTFHOHNSPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=S)N=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101220086 | |
| Record name | 1-(2-Ethoxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22347-26-8 | |
| Record name | 1-(2-Ethoxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22347-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Ethoxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2 Ethoxy Phenyl 1h Tetrazole 5 Thiol and Its Congeners
Direct Synthesis Approaches to the Core 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol Structure
The construction of the 1-aryl-1H-tetrazole-5-thiol framework is primarily achieved through cycloaddition and ring-closure reactions. These methods form the heterocyclic ring system from acyclic precursors.
The most prevalent method for synthesizing 1,5-disubstituted tetrazoles is the [3+2] cycloaddition reaction. nih.govacs.org This reaction typically involves the combination of an azide (B81097) source with a molecule containing a carbon-nitrogen triple bond (nitrile) or a similar functional group. nih.govacs.org For the synthesis of tetrazole-5-thiols, the reaction between an aryl isothiocyanate and an azide, such as sodium azide, is a common and effective route. researchgate.net
In a representative synthesis for an analogous compound, 1-phenyl-1H-tetrazole-5-thiol, phenylisothiocyanate is reacted with sodium azide in water. researchgate.net This approach is directly applicable to the synthesis of the target compound by substituting 2-ethoxyphenyl isothiocyanate as the starting material. The reaction proceeds by the nucleophilic attack of the azide ion on the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization to form the tetrazole ring.
Another well-established cycloaddition approach involves the reaction of organic azides with sulfinyl or sulfonyl cyanides, which yields 5-sulfinyl or 5-sulfonyl-1-H-tetrazoles. These intermediates can then be converted to the desired 1-H-tetrazole-5-thiol. google.com
Table 1: Cycloaddition Reaction for Tetrazole-5-thiol Synthesis
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
|---|---|---|---|---|
| Phenylisothiocyanate | Sodium Azide | 1-phenyl-1H-tetrazole-5-thiol | Water | researchgate.net |
| 2-Ethoxyphenyl isothiocyanate | Sodium Azide | This compound | Water (projected) | researchgate.net |
| Sulfinyl/Sulfonyl Cyanide | Organic Azide | 5-Sulfinyl/Sulfonyl-1-H-tetrazole | Not specified | google.com |
Ring-closure reactions provide an alternative pathway to the tetrazole core, often proceeding through multicomponent reactions. The Ugi-azide reaction, a four-component reaction (4-MCR), is a powerful tool for generating 1,5-disubstituted tetrazoles from an amine, an aldehyde, an isocyanide, and an azide source (typically trimethylsilyl (B98337) azide or hydrazoic acid). beilstein-journals.orgd-nb.infomdpi.com The mechanism involves the formation of an iminium ion, which then reacts with the isocyanide and azide in a cascade of reactions culminating in a 1,5-electrocyclization to form the tetrazole ring. mdpi.com While this method is highly versatile for creating diverse tetrazole libraries, its direct application to form a 5-thiol group would require a specific choice of starting materials or subsequent functional group transformation. d-nb.infonih.gov
Another approach involves the transformation of amidines or guanidines into tetrazole derivatives using diazotizing reagents like FSO₂N₃ in an aqueous environment. organic-chemistry.org Furthermore, various nitriles can be converted to 5-substituted-1H-tetrazoles by reacting them with sodium azide in the presence of a catalyst, such as zinc salts or silica (B1680970) sulfuric acid. organic-chemistry.orgdntb.gov.ua
Functionalization and Derivatization Strategies at the Thiol Moiety
The thiol group at the 5-position of the tetrazole ring is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives through reactions such as S-alkylation, S-acylation, and the formation of sulfur-bridged dimers.
The nucleophilic sulfur atom of the thiol group readily participates in S-alkylation and S-acylation reactions. S-alkylation is typically achieved by reacting the tetrazole-5-thiol with an alkyl halide (e.g., chloroacetone, phenacyl bromide) in the presence of a base. researchgate.netnih.gov This reaction leads to the formation of thioether derivatives. nih.govyoutube.com Similarly, S-acylation can be performed using acylating agents like acyl chlorides to produce the corresponding thioesters.
A study on 1-phenyl-1H-tetrazole-5-thiol demonstrated its alkylation with reagents such as chloroacetone, phenacyl bromide, and chloromethyl acetate, resulting in high yields of the corresponding S-alkylated products. researchgate.net Another study explored the Michael addition of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems, showing temperature-controlled selectivity between S-alkylation at room temperature and N-alkylation at elevated temperatures. researchgate.net
Table 2: S-Alkylation Reactions of 1-phenyl-1H-tetrazole-5-thiol
| Tetrazole Substrate | Alkylating Agent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 1-phenyl-1H-tetrazole-5-thiol | Chloroacetone | Thioether | 92 | researchgate.net |
| 1-phenyl-1H-tetrazole-5-thiol | Phenacyl bromide | Thioether | 95 | researchgate.net |
| 1-phenyl-1H-tetrazole-5-thiol | Chloromethyl acetate | Thioether | 90 | researchgate.net |
| 1-phenyl-1H-tetrazole-5-thiol | Acrylic esters/Acrylonitrile | S-Michael adduct | - | researchgate.net |
Sulfur-bridged tetrazole derivatives, particularly disulfides, can be synthesized from tetrazole-5-thiols. The oxidation of the thiol group under specific conditions can lead to the formation of a disulfide bond (S-S), linking two tetrazole moieties. For instance, 1,1′-diphenyl-5,5′-dithiodi-tetrazole was generated via an in-situ oxidative coupling reaction of 1-phenyl-1H-tetrazole-5-thiol in the presence of Fe³⁺ ions. researchgate.netlookchem.com Bis(1-methyl-1H-tetrazol-5-yl) disulfide is another example of such a structure, which itself can be used as a reagent for forming sulfur-sulfur bonds. acs.org These disulfide-bridged compounds are important for creating more complex molecular architectures. uni-muenchen.de
Modifications and Substitutions on the Phenyl Ring and Ethoxy Group
The biological activity and physicochemical properties of the title compound can be fine-tuned by introducing or modifying substituents on the 2-ethoxyphenyl ring. These modifications are typically incorporated by starting with an appropriately substituted precursor.
For example, to introduce different groups on the phenyl ring, one would begin the synthesis with a differently substituted aniline (B41778). The synthesis of 1,5-diaryl tetrazoles often starts with the condensation of an aniline with triethyl orthoformate and sodium azide to create the 1-aryl tetrazole core. nih.gov Subsequent reactions, such as palladium-catalyzed cross-coupling, can then be used to attach a second aryl group at the 5-position. nih.gov This modular approach allows for systematic variation of the substituents. Studies have explored the introduction of electron-withdrawing groups (e.g., -COCH₃) and electron-releasing groups (e.g., alkyl, alkoxy) on the phenyl rings of 1,5-diaryl tetrazoles. nih.gov
Similarly, modifications to the ethoxy group would involve starting with a precursor bearing a different alkoxy group, such as a methoxy (B1213986) or a longer alkyl chain, attached to the phenyl ring. For instance, research on combretastatin (B1194345) analogues showed that varying the alkoxy group at the para-position of the phenyl ring influenced biological activity. nih.gov The synthesis of various 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles also demonstrates the strategy of using diverse substituted aromatic amines as starting materials to achieve a range of final compounds. nih.govsemanticscholar.org
Catalytic Systems and Green Chemistry Approaches in Synthesis
The synthesis of this compound and its related compounds has increasingly benefited from the principles of green chemistry, focusing on the use of catalytic systems that enhance efficiency, reduce waste, and employ environmentally benign reaction conditions. Research in this area has explored various strategies, including the use of heterogeneous nanocatalysts, copper-catalyzed reactions, and one-pot multicomponent reactions in aqueous media. These approaches aim to provide safer and more sustainable routes to this important class of heterocyclic compounds.
A significant green chemistry approach to synthesizing congeners of the target molecule, specifically 1-aryl-1H-tetrazoles, involves a one-pot, three-component reaction. This method utilizes a novel ecofriendly heterogeneous nanocatalyst, Fe3O4@SiO2-Im[Br]-SB-Cu(II), which is a Schiff base coordinated Cu(II) complex covalently attached to magnetic nanoparticles via an imidazolium (B1220033) linker. nih.govresearchgate.net The synthesis of 1-aryl-1H-tetrazoles is carried out by reacting anilines, triethyl orthoformate, and sodium azide in water, a green solvent. nih.govresearchgate.net This catalytic system is highly efficient, affording high yields at mild temperatures, and the catalyst can be easily recovered using an external magnet and reused multiple times without significant loss of activity. nih.govresearchgate.net The general applicability of this method suggests its potential for the synthesis of 1-(2-ethoxyphenyl)-1H-tetrazole from 2-ethoxyaniline.
Table 1: Heterogeneous Nanocatalyst for the Synthesis of 1-Aryl-1H-Tetrazoles in Water
| Starting Aniline | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aniline | Fe3O4@SiO2-Im[Br]-SB-Cu(II) | Water | 40 | 1.5 | 96 | nih.gov |
| 4-Chloroaniline | Fe3O4@SiO2-Im[Br]-SB-Cu(II) | Water | 40 | 2 | 94 | nih.gov |
| 4-Methylaniline | Fe3O4@SiO2-Im[Br]-SB-Cu(II) | Water | 40 | 1.5 | 97 | nih.gov |
| 4-Methoxyaniline | Fe3O4@SiO2-Im[Br]-SB-Cu(II) | Water | 40 | 2.5 | 92 | nih.gov |
Another key green synthetic route for a closely related class of compounds, 1-substituted-1H-tetrazole-5-thiones, which are tautomers of tetrazole-5-thiols, involves a one-pot reaction of organic isothiocyanates with sodium azide in water. This method, which can be performed in the presence of pyridine (B92270) at room temperature, offers good to excellent yields of the corresponding tetrazole-thiones. The use of water as the solvent and the mild reaction conditions highlight the green aspects of this synthesis. It is plausible that 2-ethoxyphenyl isothiocyanate could serve as a precursor to 1-(2-ethoxy-phenyl)-1H-tetrazole-5-thione, which exists in equilibrium with the desired thiol form.
Copper-based catalysts have also been prominent in the green synthesis of tetrazole derivatives. For instance, reusable copper-on-carbon (Cu/C) nanoparticles have been effectively used for the one-pot, three-component synthesis of 5-substituted-1H-tetrazoles from aldehydes, hydroxylamine (B1172632), and sodium azide. semanticscholar.org This heterogeneous catalyst can be easily recovered by filtration and reused multiple times without a significant drop in its catalytic activity. semanticscholar.org Furthermore, microwave-assisted synthesis of 5-substituted-1H-tetrazoles using a Cu(I) catalyst, [Cu(phen)(PPh3)2]NO3, in a green medium has been reported to give excellent yields in very short reaction times. nih.gov
The catalytic behavior of congeners of the target compound has also been studied. For example, the catalytic oxidative coupling of 1-phenyl-1H-tetrazole-5-thiol to its corresponding disulfide has been achieved using metalloporphyrin catalysts in an alkaline methanol (B129727) solution. scirp.org This reaction demonstrates the potential for catalytic transformations of the thiol group within this class of compounds.
Table 2: Catalytic Systems for the Synthesis of Tetrazole Congeners
| Product Type | Catalyst | Starting Materials | Key Green Features | Reference |
|---|---|---|---|---|
| 1-Aryl-1H-tetrazoles | Fe3O4@SiO2-Im[Br]-SB-Cu(II) | Anilines, Triethyl orthoformate, Sodium azide | Water as solvent, Reusable catalyst | nih.govresearchgate.net |
| 5-Substituted-1H-tetrazoles | Cu/C nanoparticles | Aldehydes, Hydroxylamine, Sodium azide | Reusable heterogeneous catalyst | semanticscholar.org |
| 5-Substituted-1H-tetrazoles | [Cu(phen)(PPh3)2]NO3 | Nitriles, Sodium azide | Microwave-assisted, Green media | nih.gov |
| 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane | Metalloporphyrins | 1-Phenyl-1H-tetrazole-5-thiol | Catalytic oxidation | scirp.org |
While a direct catalytic synthesis of this compound has not been extensively detailed, the existing literature on its congeners provides a strong foundation for its development. The use of 2-ethoxyaniline in the aforementioned nanocatalyst system or 2-ethoxyphenyl isothiocyanate in the aqueous one-pot reaction represents promising green pathways to this molecule.
Tautomeric Equilibrium and Chemical Reactivity of 1 2 Ethoxy Phenyl 1h Tetrazole 5 Thiol
Thiol-Thione Tautomerism and its Implications
N-substituted mercaptotetrazoles, including 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol, exist as a mixture of two tautomeric forms: a thiol form and a thione form. researchgate.net This equilibrium is fundamental to understanding the molecule's reactivity. The thiol tautomer possesses a C-S-H single bond, while the thione tautomer features a C=S double bond with the proton residing on a nitrogen atom of the tetrazole ring. sjpas.com
For most 1-substituted-1H-tetrazole-5-thiols and similar heterocyclic compounds, experimental and theoretical studies indicate that the thione form is generally more stable and, therefore, the predominant species in the equilibrium. researchgate.netsjpas.com This preference is attributed to the greater thermodynamic stability of the C=S double bond within the conjugated system compared to the S-H single bond. The position of the equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituent on the N1-phenyl ring. The presence of these two forms implies that the molecule can react via different pathways, significantly broadening its chemical versatility.
| Tautomeric Form | Structural Features | Key Bonds |
| Thiol Form | Aromatic tetrazole ring with an exocyclic thiol (-SH) group. | C-SH |
| Thione Form | Tetrazole ring with an exocyclic thione (C=S) group and a proton on a ring nitrogen. | C=S, N-H |
Nucleophilic and Electrophilic Reactivity Profiles
The dual tautomeric nature of this compound endows it with both nucleophilic and electrophilic characteristics. The reactivity is largely dictated by which tautomer is participating in the reaction.
Nucleophilic Reactivity: The deprotonated form of the molecule, the tetrazole-5-thiolate anion, is a potent nucleophile. The negative charge is delocalized over the sulfur and nitrogen atoms, allowing for reactions at multiple sites (ambident reactivity). nih.gov However, reactions with electrophiles typically occur at the sulfur atom due to it being a soft nucleophile.
S-Alkylation: The most common nucleophilic reaction is the alkylation of the sulfur atom. In the presence of a base, the compound is deprotonated to form the thiolate, which readily reacts with alkyl halides to yield 5-(alkylthio)-1-aryl-1H-tetrazoles. researchgate.net This is a standard method for synthesizing various derivatives.
Dimerization: In the presence of mild oxidizing agents or certain catalysts, the thiol form can undergo oxidative coupling to form a disulfide-bridged dimer, 1,2-bis(1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)disulfane. This reaction has been demonstrated for the analogous 1-phenyl-1H-tetrazole-5-thiol using metalloporphyrin catalysts. scirp.org
Electrophilic Reactivity: While less common, the tetrazole ring itself can exhibit electrophilic character, particularly when activated. The carbon atom at the 5-position can be susceptible to attack by strong nucleophiles, although this is less favorable than reactions involving the thiol/thione group.
| Reactivity Type | Reacting Species | Common Reactions | Products |
| Nucleophilic | Thiolate anion | Alkylation with electrophiles (e.g., R-X) | 5-(Alkylthio)tetrazoles |
| Nucleophilic | Thiol form | Oxidative Coupling | Disulfides |
| Electrophilic | Tetrazole ring | Attack by strong nucleophiles | Substitution products (less common) |
Rearrangement Reactions and Unimolecular Decomposition Pathways (e.g., Photochemical)
Tetrazole derivatives are known to undergo unimolecular decomposition upon exposure to heat or ultraviolet (UV) light. nih.gov The high nitrogen content of the tetrazole ring makes it a precursor to high-energy intermediates upon extrusion of a stable molecule of nitrogen gas (N₂).
For tetrazole-5-thiones, photochemical decomposition is a well-documented pathway. Studies on analogous 1,4-disubstituted-1H-tetrazole-5(4H)-thiones show that UV irradiation leads to the clean expulsion of both molecular nitrogen and elemental sulfur. acs.org This decomposition is believed to proceed through a biradical intermediate formed after the initial loss of N₂. The resulting reactive species then rearranges to form a stable carbodiimide.
In the case of this compound, the expected major photochemical decomposition products would be 1-ethoxy-2-isocyanatobenzene and the corresponding carbodiimide. It is important to note that the exact products can be influenced by the substituents and reaction conditions. For instance, the photolysis of a related compound, 5-ethoxy-1-phenyl-1H-tetrazole, yields phenylazide and ethylcyanate through ring cleavage and N₂ extrusion, demonstrating an alternative fragmentation pathway. nih.gov
| Decomposition Type | Conditions | Key Intermediates | Major Products |
| Photochemical | UV Irradiation (e.g., 254 nm) | Biradicals | Carbodiimides, Isocyanates |
| Photochemical | UV Irradiation | Nitrile imines, Azides | Azides, Cyanates |
Complexation and Coordination Chemistry with Metal Ions
The thiol and thione forms of this compound, particularly after deprotonation, are excellent ligands for a variety of metal ions. The presence of multiple heteroatoms (four nitrogen atoms and one sulfur atom) allows for diverse coordination modes. The deprotonated ligand can act as a monodentate, bidentate, or bridging ligand.
Coordination typically involves the exocyclic sulfur atom and one of the adjacent nitrogen atoms (N1 or N4) of the tetrazole ring. sjpas.com Research on the closely related 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol has shown the formation of stable complexes with cadmium(II). researchgate.netresearchgate.net Similarly, studies on 1-phenyl-1H-tetrazole-5-thiol have demonstrated its ability to form complexes with platinum(II), palladium(II), and mercury(II). sjpas.com
A study involving a derivative, 1-(2-ethoxyphenyl)-5-allylsulfanyl-1H-tetrazole, reported the synthesis of copper(I) complexes where the ligand acts in a tridentate chelate-bridging fashion. researchgate.net This indicates that the 1-(2-ethoxyphenyl)tetrazole scaffold readily participates in forming complex coordination polymers and dimeric structures. The specific geometry and stoichiometry of the resulting metal complexes depend on the metal ion, the co-ligands present, and the reaction conditions.
| Metal Ion | Ligand Analog Studied | Observed Coordination Modes | Reference |
| Copper(I) | 1-(2-ethoxyphenyl)-5-allylsulfanyl-1H-tetrazole | Tridentate chelate-bridging | researchgate.net |
| Cadmium(II) | 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione | Bridging via S and N atoms | researchgate.netresearchgate.net |
| Platinum(II) | 1-phenyl-1H-tetrazole-5-thiol | Monodentate via S atom | sjpas.com |
| Palladium(II) | 1-phenyl-1H-tetrazole-5-thiol | Bridging bidentate via S and N atoms | sjpas.com |
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 1 2 Ethoxy Phenyl 1h Tetrazole 5 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 1-(2-ethoxy-phenyl)-1H-tetrazole-5-thiol, ¹H and ¹³C NMR spectra would provide definitive information on the number and connectivity of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethoxy group, the aromatic protons on the phenyl ring, and the thiol proton. The ethoxy group should present as a triplet for the methyl protons (–CH₃) and a quartet for the methylene (B1212753) protons (–OCH₂–) due to spin-spin coupling. The four protons on the disubstituted benzene (B151609) ring would appear as a complex multiplet in the aromatic region, typically between 7.0 and 8.0 ppm. The thiol (–SH) proton is known to be exchangeable and may appear as a broad singlet; its chemical shift can be highly dependent on solvent and concentration. In some instances, the thiol proton may undergo tautomerization with the tetrazole ring nitrogens, leading to the existence of a thione form, which would significantly alter the spectral features.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Key signals would include those for the two carbons of the ethoxy group, the six carbons of the phenyl ring (with the ether-substituted carbon appearing more downfield), and the carbon atom of the tetrazole ring. The chemical shift of the tetrazole ring carbon is particularly diagnostic of the thione/thiol tautomeric form. For comparison, spectral data for related compounds are often used. For instance, in derivatives of 1-phenyl-1H-tetrazole-5-thiol, the tetrazole carbon appears around 154 ppm. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on analogous structures like (S)-1-(2-Methoxyphenyl)ethanol and other substituted tetrazoles. rsc.org
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Phenyl-H | 7.0 - 7.8 (m) | 110 - 156 |
| Ethoxy -CH₂- | ~4.1 (q) | ~65 |
| Ethoxy -CH₃ | ~1.4 (t) | ~15 |
| Tetrazole-C5 | - | ~155 |
| Thiol-SH | Variable (br s) | - |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman are crucial for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The presence of a weak S-H stretching vibration is expected in the range of 2550-2600 cm⁻¹, although this band is often weak and can be difficult to identify. lookchem.com If the compound exists in its tautomeric thione form (C=S), a strong absorption band would be observed between 1000 and 1250 cm⁻¹. lookchem.com Other key peaks include the C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic ethoxy group (2850-2980 cm⁻¹). rsc.org Vibrations corresponding to C=C and C=N stretching within the phenyl and tetrazole rings are expected in the 1400-1600 cm⁻¹ region. lookchem.com The C-O-C stretching of the ethoxy group would also produce a strong signal, typically around 1250 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in identifying the C-S and S-S (if dimerization occurs) bonds. The C=S stretch, if present, would also give a strong Raman signal. Aromatic ring vibrations would also be clearly visible.
Table 2: Key IR Absorption Bands for Related Tetrazole Thiols Data based on 1-phenyl-1H-tetrazole-5-thiol and its complexes. lookchem.com
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| S-H stretch | 2220 - 2781 |
| C=C and C=N stretch | 1463 - 1497 |
| Asymmetric C=C/C=N stretch | ~1320 |
| C=S stretch | 985 - 1100 |
| C-H bend (aromatic) | 650 - 760 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₉H₁₀N₄OS), the expected molecular weight is approximately 222.27 g/mol .
Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed. The fragmentation pattern can be predicted based on related structures. A common fragmentation pathway for tetrazoles involves the extrusion of molecular nitrogen (N₂), which would result in a significant fragment ion. For the parent compound, 1-phenyl-1H-tetrazole-5-thiol, the mass spectrum shows a molecular ion at m/z 178. nist.govnist.gov Fragmentation of the 2-ethoxy-phenyl derivative would likely involve the loss of the ethoxy group or parts of it, such as an ethyl radical (•C₂H₅) or ethylene (B1197577) (C₂H₄), leading to characteristic daughter ions. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the parent ion and its major fragments with high accuracy. researchgate.net
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic systems like this compound are expected to exhibit characteristic absorption bands.
The spectrum would likely show absorptions corresponding to π → π* transitions associated with the phenyl ring and the tetrazole system. The presence of the sulfur atom (thiol/thione group) and the oxygen of the ethoxy group as auxochromes would be expected to cause a bathochromic (red) shift of these absorption maxima compared to the unsubstituted 1-phenyl-1H-tetrazole. The exact position of the absorption maxima can be influenced by the solvent polarity. Studies on related tetrazole derivatives are often used to interpret these electronic transitions. nist.gov
X-ray Crystallography for Solid-State Structure Determination
For this compound, X-ray analysis would definitively resolve the thione-thiol tautomerism in the crystalline state by locating the position of the hydrogen atom and determining the C-S bond length. A typical C-S single bond is around 1.82 Å, whereas a C=S double bond is significantly shorter. lookchem.com The analysis would also reveal the dihedral angle between the phenyl ring and the tetrazole ring, which is influenced by the steric hindrance of the ortho-ethoxy group. In related structures, this angle can vary significantly. lookchem.com Furthermore, intermolecular interactions, such as hydrogen bonding involving the thiol/thione group and the tetrazole nitrogen atoms, which dictate the crystal packing, would be elucidated. scielo.org.za
Computational and Theoretical Investigations of 1 2 Ethoxy Phenyl 1h Tetrazole 5 Thiol
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry—including bond lengths, bond angles, and dihedral angles—of molecules.
The electronic structure analysis involves mapping the electron density to understand charge distribution. DFT calculations can generate molecular electrostatic potential (MEP) maps, which identify regions of positive and negative electrostatic potential, highlighting likely sites for electrophilic and nucleophilic attack.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for an Analogous Compound, 1-phenyltetrazole (Note: This data is for a related compound and serves as an example of typical DFT outputs.)
| Parameter | Bond/Atoms | Calculated Value (Å or °) |
| Bond Length | C-S | ~1.68 Å |
| C-N (ring) | ~1.32 - 1.35 Å | |
| N-N (ring) | ~1.30 - 1.37 Å | |
| C-N (phenyl-tetrazole link) | ~1.44 Å | |
| C-C (phenyl) | ~1.39 Å | |
| C-O (ethoxy) | ~1.37 Å | |
| O-C (ethoxy) | ~1.43 Å | |
| Bond Angle | C-N-N (ring) | ~106 - 110° |
| N-C-S (ring) | ~125° | |
| C-C-N (phenyl-tetrazole link) | ~120° | |
| Dihedral Angle | Phenyl-Tetrazole | ~29° |
Data adapted from methodologies used for similar tetrazole structures. core.ac.uklookchem.com
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol, which has several rotatable bonds (phenyl-N, C-O, and O-C), multiple low-energy conformations, or conformers, can exist.
Computational methods can map the potential energy surface (PES) of the molecule by systematically rotating these bonds and calculating the energy of each resulting geometry. This process identifies the stable conformers (local minima on the energy landscape) and the energy barriers (transition states) that separate them.
A study on the closely related 5-ethoxy-1-phenyl-1H-tetrazole revealed three distinct energy minima, all very close in energy and separated by low barriers of less than 4 kJ/mol. nih.gov The most stable conformer was characterized by a dihedral angle of about 30° between the phenyl and tetrazole rings, with the ethyl group positioned nearly in the plane of the tetrazole ring and away from the phenyl group to minimize steric clash. nih.gov A similar analysis for this compound would be crucial to identify its most likely three-dimensional structure(s) in different environments.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO/LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. nih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For substituted tetrazoles, the HOMO is often distributed over the phenyl ring and the sulfur atom, while the LUMO may be located on the tetrazole ring system. researchgate.net The specific energies and distributions for this compound would be influenced by the electron-donating nature of the ethoxy group.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Tetrazole Derivative (Note: This data is for a representative compound and illustrates the principles of FMO analysis.)
| Parameter | Energy (eV) |
| HOMO Energy | -0.267 |
| LUMO Energy | -0.181 |
| HOMO-LUMO Gap (ΔE) | 0.086 |
Data adapted from a representative DFT study on a complex heterocyclic molecule to illustrate typical values. nih.gov
Spectroscopic Parameter Calculations (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational chemistry is widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.
Vibrational Frequencies: DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Theoretical spectra for various tetrazole derivatives have shown excellent agreement with experimental results, allowing for reliable assignment of vibrational modes. pnrjournal.comresearchgate.netresearchgate.net For example, characteristic peaks for tetrazole rings are typically found in the 1640-1340 cm⁻¹ and 1200-900 cm⁻¹ regions. pnrjournal.com The C=S stretching vibration is expected around 1100-985 cm⁻¹. lookchem.com
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). pnrjournal.comrsc.org Studies on related compounds like 5-(benzylthio)-1H-tetrazole have demonstrated a strong correlation between calculated and experimental chemical shifts, aiding in the precise assignment of signals. pnrjournal.com For this compound, calculations would predict the shifts for the aromatic protons, the ethoxy group protons, and the distinct carbon atoms in the molecule.
Table 3: Illustrative Comparison of Calculated and Experimental ¹H NMR Chemical Shifts for 5-(benzylthio)-1H-tetrazole (Note: This table demonstrates the application of GIAO calculations for a related thiol compound.)
| Proton | Calculated Shift (ppm) | Experimental Shift (ppm) |
| Aromatic Protons | 7.50 - 8.20 | 7.18 - 7.37 |
| Methylene (B1212753) (-CH₂-) Protons | 4.16 - 4.56 | 4.47 - 4.49 |
| Tetrazole N-H Proton | - | ~12.40 |
Data sourced from a computational study on 5-(benzylthio)-1H-tetrazole. pnrjournal.com
Quantum Chemical Descriptors for Reactivity and Interaction Analysis
From the calculated HOMO and LUMO energies, a variety of quantum chemical descriptors can be derived to provide a more quantitative understanding of a molecule's reactivity. These global reactivity descriptors help in predicting how a molecule will behave in a chemical reaction.
Key descriptors include:
Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as η = (E_LUMO - E_HOMO) / 2. nih.gov
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability. nih.gov
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / 2η. nih.gov
These parameters are invaluable for comparing the reactivity of different molecules and for understanding their potential interactions with biological targets or other chemical species. nih.govmdpi.com
Table 4: Illustrative Quantum Chemical Descriptors for a Representative Heterocyclic Compound (Note: This data serves as an example of reactivity descriptors derived from FMO energies.)
| Descriptor | Calculated Value (eV) |
| Chemical Potential (μ) | -0.22 |
| Chemical Hardness (η) | 0.04 |
| Chemical Softness (S) | 11.55 eV⁻¹ |
| Electrophilicity Index (ω) | 0.58 |
Data adapted from a representative DFT study to illustrate typical values. nih.gov
Structure Activity Relationship Sar Studies of 1 2 Ethoxy Phenyl 1h Tetrazole 5 Thiol Derivatives
Correlating Substituent Effects on Chemical Properties and Tautomeric Preference
The 1-phenyl-1H-tetrazole-5-thiol scaffold can exist in two primary tautomeric forms: the thiol and the thione. researchgate.net The equilibrium between these forms is a critical determinant of the molecule's chemical reactivity and its interaction with biological targets. The position and electronic nature of substituents on the phenyl ring, as well as modifications at the thiol group, can significantly influence which tautomer is favored.
Substituent effects on the phenyl ring also play a pivotal role. Electron-donating groups can increase the electron density on the tetrazole ring, potentially influencing the pKa of the thiol group and the tautomeric equilibrium. Conversely, electron-withdrawing groups can have the opposite effect. These electronic modifications are fundamental in tuning the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which are key to its biological activity.
In Vitro Biological Activity Profiling and Mechanistic Insights
The diverse biological activities of 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol derivatives have been extensively explored through in vitro studies. These investigations provide crucial insights into their potential therapeutic applications and mechanisms of action at a molecular level.
Antimicrobial Activity Studies (Antibacterial, Antifungal)
Derivatives of 1-phenyl-1H-tetrazole-5-thiol have demonstrated notable antimicrobial properties. researchgate.netnih.gov Studies have shown that modifications to the core structure can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netmdpi.com
For instance, a study on novel 1-phenyl-1H-tetrazole-5-thiol derivatives revealed that certain compounds exhibited high inhibitory activity against E. coli and Staphylococcus aureus. researchgate.net Specifically, derivatives synthesized through the alkylation of the thiol group or by creating Schiff bases from a hydrazide intermediate showed promising results. researchgate.net Another study highlighted that 5-thio-substituted tetrazole derivatives displayed moderate activity against tested microorganisms. nih.gov The introduction of different substituents allows for the modulation of the antimicrobial spectrum and potency. For example, some tetrazole derivatives have shown excellent resistance against fungal strains like A. janus and A. niger. mdpi.com The mechanism of action for some tetrazole derivatives is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected 1-Phenyl-1H-tetrazole-5-thiol Derivatives
| Compound/Derivative | Test Organism | Activity/Result |
|---|---|---|
| Derivative A2 | E. coli | High inhibition activity. researchgate.net |
| Derivative A2 | Staphylococcus aureus | Maximum activity. researchgate.net |
| Derivative A4 | E. coli | High inhibition activity. researchgate.net |
| Derivative A8 | E. coli | High inhibition activity. researchgate.net |
| Derivative A9 | Staphylococcus aureus | Maximum activity. researchgate.net |
| Derivative A10 | Staphylococcus aureus | Maximum activity. researchgate.net |
| Derivative A11 | E. coli | High inhibition activity. researchgate.net |
| Derivative A13 | E. coli | High inhibition activity. researchgate.net |
| Derivative A13 | Staphylococcus aureus | Maximum activity. researchgate.net |
| 5-(thiophen-2-yl)-1H-tetrazole | P. aeruginosa A | MIC of 0.62 mg/ml. scispace.com |
Note: This table is generated based on available data and is not exhaustive.
Antitumor/Cytotoxic Activity (In Vitro Cell Line Studies, DNA Interaction Mechanisms)
The cytotoxic potential of tetrazole derivatives against various cancer cell lines has been a significant area of research. nih.govresearchgate.net The mechanism of action often involves the induction of apoptosis and interaction with cellular DNA.
Studies on substituted tetrazolo[1,5-c]quinazolines, a related class of tetrazole-containing heterocycles, have demonstrated cytotoxic effects on murine cancer cell lines. nih.gov The presence of bromo or chloro groups on the aromatic ring was found to enhance cytotoxic activity. nih.gov For some derivatives, the IC50 values were below the 4 µg/ml threshold set by the National Cancer Institute for potential anticancer drugs. nih.gov
In another study, novel tetrazole derivatives were synthesized and evaluated for their in vitro cytotoxic activity against HuH-7 and CaCo-2 cell lines. researchgate.net Certain N-aroylhydrazone and 4-thiazolidinone (B1220212) derivatives of 1-phenyl-tetrazole showed significant activity, with one compound being particularly effective against the CaCo-2 cell line with an IC50 of 4.2µM. researchgate.net The interaction with DNA is a proposed mechanism for the antitumor effects of some nitrogen-containing heterocycles, where reactive intermediates can covalently bind to the microorganism's DNA. mdpi.com The thiol group in these derivatives can also play a role in their genotoxic effects, potentially through interactions with DNA repair mechanisms. nih.gov
Table 2: In Vitro Cytotoxic Activity of Selected Tetrazole Derivatives
| Compound/Derivative | Cell Line | IC50 Value |
|---|---|---|
| 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline | Murine cancer cell line B16 | < 4 µg/ml. nih.gov |
| Derivative 14 (N-aroylhydrazone) | CaCo-2 | 4.2 µM. researchgate.net |
| Derivative 35 (4-thiazolidinone) | CaCo-2 | 9.8 µM. researchgate.net |
Note: This table is generated based on available data and is not exhaustive.
Antiviral and Anti-Inflammatory Activities
Tetrazole derivatives have also been investigated for their antiviral and anti-inflammatory properties. researchgate.net The structural features of the tetrazole ring, being a bioisostere of the carboxylic acid group, contribute to its ability to interact with various biological targets, including those involved in viral replication and inflammatory pathways. researchgate.net
Research has shown that some tetrazole derivatives exhibit antiviral activity against various viral strains. nih.gov For example, nonannulated tetrazolylpyrimidines have been synthesized and studied for their biological activity. nih.gov In terms of anti-inflammatory action, studies on 1,5-diaryl-substituted tetrazoles have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov A new pyrazole (B372694) derivative, 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole, has been shown to reduce carrageenan-induced paw edema and cell migration in anti-inflammatory models. nih.gov This compound also demonstrated analgesic effects, suggesting a dual benefit. nih.gov The anti-inflammatory effects of some pyrazole derivatives have been linked to the involvement of the NO/cGMP pathway. nih.gov
Enzyme Inhibition Studies
The ability of this compound derivatives to inhibit specific enzymes is a key aspect of their pharmacological profile. A significant target for these compounds is the cyclooxygenase (COX) enzyme, with studies focusing on both COX-1 and COX-2 inhibition. nih.govresearchgate.net Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects. researchgate.net
Molecular docking studies have been employed to understand the binding modes of 5-substituted 1H-tetrazoles within the active site of COX-2. researchgate.net These studies have shown that the tetrazole ring and its substituents can form crucial interactions with amino acid residues in the enzyme's active site. researchgate.net Additionally, some tetrazole derivatives have been investigated as tyrosinase inhibitors, with a dichlorophenyl-substituted derivative showing potent activity. researchgate.net The inhibition of enzymes like urease has also been reported for some tetrazole-based compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design Principles
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. For 1-phenyl-1H-tetrazole-5-thiol derivatives, QSAR models help in understanding the physicochemical properties that are crucial for their therapeutic effects and guide the design of more potent and selective molecules.
A 3D-QSAR study using Comparative Molecular Similarity Indices Analysis (CoMSIA) was performed on a series of 5-(biphenyl-2-yl)-1H-tetrazole derivatives as angiotensin II receptor antagonists. nih.gov This study successfully generated a predictive model that could guide the design of new, more potent compounds. nih.gov The model highlighted the importance of steric, electrostatic, and hydrophobic fields in determining the antagonist activity.
The general principles for ligand design based on the tetrazole scaffold often involve:
Modifying the Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring can be altered to optimize lipophilicity, electronic properties, and steric interactions with the target receptor.
Alkylation or Arylation of the Thiol Group: Introducing different groups at the sulfur atom can significantly impact the compound's biological activity profile, potentially enhancing its potency or altering its selectivity.
Bioisosteric Replacement: The tetrazole ring itself is often used as a bioisostere for a carboxylic acid group, providing similar acidic properties but with improved metabolic stability and bioavailability. nih.gov
By systematically applying these principles and utilizing the insights from QSAR models, researchers can rationally design novel this compound derivatives with enhanced therapeutic potential.
Applications of 1 2 Ethoxy Phenyl 1h Tetrazole 5 Thiol in Chemical Sciences
Role as Synthetic Intermediates and Building Blocks for Complex Molecules
The structure of 1-(2-ethoxy-phenyl)-1H-tetrazole-5-thiol, with its reactive thiol (-SH) group, makes it a valuable synthetic intermediate for constructing more complex molecules. The thiol group can be readily alkylated to form new carbon-sulfur bonds, a common strategy for molecular hybridization.
A direct example of its use as a building block is in the synthesis of {[1-(2-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetic acid scbt.com. This derivative is created via an S-alkylation reaction, where the thiol is reacted with a haloacetic acid or its ester. This reaction highlights the compound's utility in introducing the ethoxy-phenyl-tetrazole-thio moiety into other molecular scaffolds.
Broader studies on the parent compound, 1-phenyl-1H-tetrazole-5-thiol, and its derivatives further illustrate this role. The thiol group is a key functional handle for creating a wide array of new compounds with significant biological activities. For instance, derivatives of 1-phenyl-1H-tetrazole-5-thiol have been synthesized and evaluated for antibacterial and anticancer properties. icrc.ac.irresearchgate.net The synthesis of these complex molecules often involves reactions such as alkylation of the thiol group or coupling it with other pharmacophores. researchgate.netresearchgate.net The tetrazole ring itself is considered a bioisostere of the carboxylic acid group, making it a desirable component in drug design. nih.gov
The general synthetic utility is demonstrated in the preparation of various heterocyclic systems. For example, tetrazolyl-phenacyl bromide, derived from a tetrazole precursor, can be reacted with thiocarbamoyl compounds to synthesize complex tetrazole-thiophene hybrid molecules. nih.gov Furthermore, a patent describes a general process for producing 1-phenyl-1H-tetrazole-5-thiols with various substituents on the phenyl ring, including alkoxy groups like ethoxy, underscoring their importance as intermediates for larger molecules, particularly in the synthesis of cephalosporin (B10832234) antibiotics. google.com
Table 1: Examples of Complex Molecules Synthesized from 1-Phenyl-1H-tetrazole-5-thiol Derivatives
| Starting Intermediate | Reaction Type | Resulting Compound Class | Application/Significance |
|---|---|---|---|
{[1-(2-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetic acid |
S-alkylation | Carboxylic Acid Derivative | Chemical Synthesis scbt.com |
| 1-phenyl-1H-tetrazole-5-thiol | Alkylation | Tetrazole-5-thiol derivatives | Antibacterial Activity researchgate.net |
| 1-substituted-1H-tetrazole-5-thiols | S-alkylation | Phenylsulfonyl piperazine (B1678402) hybrids | Anticancer Activity researchgate.net |
| 1-(4-acetylphenyl)-1H-tetrazole | Bromination, Cyclization | Tetrazole-thiazole hybrids | Antimicrobial Activity nih.gov |
Applications in Material Science (e.g., Corrosion Inhibition)
While no specific studies focusing on the corrosion inhibition properties of this compound were identified, extensive research on the parent compound, 1-phenyl-1H-tetrazole-5-thiol (PTZ), demonstrates its exceptional performance as a corrosion inhibitor, particularly for steel in acidic environments. electrochemsci.orgresearchgate.net These findings provide a strong basis for predicting the utility of the ethoxy-substituted derivative in material science.
Studies on PTZ show that it functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.org Its effectiveness increases with concentration, reaching an inhibition efficiency as high as 97.1% for Q235 steel in 1 M HCl at a concentration of 5 mM. electrochemsci.orgelectrochemsci.org The inhibition is attributed to the adsorption of the PTZ molecule onto the metal surface, forming a protective film. electrochemsci.orgresearchgate.net This adsorption involves both physical interactions (electrostatic) and chemical bonding (chemisorption) through the lone pair electrons on the nitrogen and sulfur atoms and the π-electrons of the aromatic rings, which can interact with the vacant d-orbitals of iron atoms. electrochemsci.org
The presence of an electron-donating group on the phenyl ring is known to enhance corrosion inhibition efficiency. A study comparing a phenyl-hydrazine inhibitor to its methoxy-substituted analog found that the methoxy (B1213986) group improved protective properties. icrc.ac.ir As the ethoxy group (-OCH2CH3) in this compound is also an electron-donating group, it is plausible that it would increase the electron density on the molecule, thereby strengthening its adsorption onto the metal surface and potentially offering superior corrosion inhibition compared to the unsubstituted parent compound.
Table 2: Corrosion Inhibition Efficiency of the Parent Compound, 1-Phenyl-1H-tetrazole-5-thiol (PTZ), on Q235 Steel
| Medium | Inhibitor Concentration (mM) | Temperature (K) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 1 M HCl | 0.1 | 298 | 77.2 | electrochemsci.org |
| 1 M HCl | 0.5 | 298 | 89.4 | electrochemsci.org |
| 1 M HCl | 1.0 | 298 | 93.2 | electrochemsci.org |
| 1 M HCl | 2.0 | 298 | 95.8 | electrochemsci.org |
| 1 M HCl | 5.0 | 298 | 97.1 | electrochemsci.orgresearchgate.net |
Utilization in Coordination Chemistry as Ligands for Metal Complexes
The tetrazole-5-thiol scaffold is a versatile ligand in coordination chemistry due to the presence of multiple potential donor atoms: the four nitrogen atoms of the tetrazole ring and the exocyclic sulfur atom. lookchem.com These ligands can coordinate to metal ions in various modes, acting as monodentate, bidentate, or bridging ligands to create diverse and complex structures. researchgate.net
Although no studies have been published on the specific coordination complexes of this compound, research on the closely related analog, 1-(2-methoxyphenyl)-1H-tetrazole-5-thiolate, confirms its ability to form complexes with cadmium (Cd). researchgate.net This strongly suggests that the ethoxy derivative would behave similarly.
The coordination chemistry of the parent ligand, 1-phenyl-1H-tetrazole-5-thiol (Hptt), is well-established. It has been used to synthesize complexes with a range of transition metals, including cobalt (Co), cadmium (Cd), platinum (Pt), and copper (Cu). lookchem.comsjpas.com The resulting metal complexes often exhibit interesting and potentially useful properties, such as magnetism and fluorescence. lookchem.com For example, cobalt complexes of Hptt have shown strong antiferromagnetic interactions, while certain cadmium complexes display blue light emission in the solid state, making them promising for material applications. lookchem.com
Furthermore, metal complexes incorporating these ligands can possess significant biological activity. Platinum(II) complexes synthesized with 1-phenyl-1H-tetrazole-5-thiol have been characterized and tested for their anticancer activity against liver cancer cell lines, showing moderate to good inhibitory effects. sjpas.com
Table 3: Examples of Metal Complexes with the Parent Ligand, 1-Phenyl-1H-tetrazole-5-thiol (Hptt)
| Metal Ion | Co-ligand(s) | Resulting Complex Structure | Observed Properties | Reference |
|---|---|---|---|---|
| Co(II) | 2,2'-bipyridine, OH⁻ | Dinuclear complex | Strong antiferromagnetic interactions | lookchem.com |
| Cd(II) | I⁻, 2,2'-bipyridine | Dinuclear complex | Blue light emission | lookchem.com |
| Co(II) | None | 1D looped chain polymer | Strong antiferromagnetic interactions | lookchem.com |
| Cd(II) | None | 1D looped chain polymer | Blue light emission | lookchem.com |
| Pt(II) | dppe | Square planar complex | Anticancer activity (HepG2 cells) | sjpas.com |
dppe = 1,2-Bis(diphenylphosphino)ethane
Future Perspectives and Emerging Research Avenues for 1 2 Ethoxy Phenyl 1h Tetrazole 5 Thiol
Development of Novel and Sustainable Synthetic Routes
The synthesis of tetrazole derivatives has traditionally involved methods that can be hazardous and environmentally taxing. Future research will likely focus on developing greener and more sustainable synthetic pathways to 1-(2-ethoxy-phenyl)-1H-tetrazole-5-thiol.
Current green methodologies for tetrazole synthesis often focus on multicomponent reactions (MCRs), the use of water as a solvent, and the application of recyclable catalysts. nih.govdntb.gov.uaresearchgate.net One promising approach is the use of one-pot three-component synthesis from aldehydes, hydroxylamine (B1172632) hydrochloride, and sodium azide (B81097), which has been shown to be effective for producing 5-substituted 1H-tetrazoles with the aid of catalysts like humic acid. researchgate.net Another avenue involves the use of nano-catalysts, which have demonstrated high efficiency and selectivity in the synthesis of tetrazole derivatives under mild conditions. nih.govresearchgate.net For instance, a novel ecofriendly heterogeneous nano-catalyst has been successfully used for the synthesis of 1-aryl and 5-aryl 1H-tetrazole derivatives in water. researchgate.net
Future research could adapt these green methodologies for the specific synthesis of this compound. This would involve the reaction of 2-ethoxyphenyl isothiocyanate with sodium azide in a sustainable solvent system, potentially catalyzed by a recyclable catalyst. Microwave-assisted synthesis is another area that has shown promise for the efficient synthesis of tetrazole derivatives and could be explored for this specific compound. dntb.gov.uanih.gov
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Synthetic Approach | Key Features | Potential Advantages |
| Multicomponent Reactions (MCRs) | One-pot synthesis from simple starting materials. | High atom economy, reduced waste, operational simplicity. |
| Aqueous Synthesis | Utilization of water as a green solvent. | Environmentally benign, low cost, enhanced safety. |
| Nano-catalysis | Use of heterogeneous nano-catalysts. nih.gov | High efficiency, mild reaction conditions, catalyst recyclability. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields, energy efficiency. |
Exploration of Advanced Catalytic Applications
The presence of both a tetrazole ring and a thiol group makes this compound a prime candidate for use as a ligand in catalysis. The nitrogen atoms of the tetrazole ring and the sulfur atom of the thiol can act as coordination sites for metal ions, forming stable complexes with potential catalytic activity.
Research on related 1-phenyl-1H-tetrazole-5-thiol compounds has shown their ability to form complexes with various metals, including platinum(II) and copper(I). sjpas.comresearchgate.net These complexes have been investigated for their catalytic and biological activities. For instance, metalloporphyrin catalysts have been used for the dimerization of 1-phenyl-1H-tetrazole-5-thiol. scirp.org
Future investigations could explore the use of this compound as a ligand in a variety of catalytic reactions. The 2-ethoxy group on the phenyl ring can be expected to influence the electronic and steric properties of the ligand, potentially tuning the reactivity and selectivity of the resulting metal complexes. Areas of potential catalytic application include cross-coupling reactions, oxidation reactions, and asymmetric synthesis. The development of catalysts based on this ligand could lead to novel and efficient transformations in organic synthesis.
Deeper Mechanistic Understanding of Molecular Interactions
A fundamental understanding of the molecular interactions of this compound is crucial for its rational design and application in various fields. Future research should focus on detailed mechanistic studies, employing both computational and experimental techniques.
Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, stability of different tautomers, and the nature of intermolecular interactions. sjpas.comresearchgate.net The tautomerism between the thiol and thione forms of the 5-mercaptotetrazole moiety is a key aspect that influences its chemical behavior and can be investigated computationally. sjpas.comresearchgate.net A study on 5-ethoxy-1-phenyl-1H-tetrazole revealed the existence of three stable conformers with low energy barriers between them. nih.gov Similar computational analyses of this compound would elucidate the influence of the 2-ethoxy substituent on its conformational preferences and reactivity.
Experimental techniques like X-ray crystallography can determine the solid-state structure and packing of the molecule and its metal complexes, revealing details about hydrogen bonding and other non-covalent interactions. nih.gov Spectroscopic methods, including NMR and FT-IR, can be used to characterize the compound and its complexes and to study their behavior in solution. lookchem.comresearchgate.net Understanding these fundamental interactions will be critical for designing materials with specific properties and for elucidating reaction mechanisms.
Integration with Supramolecular Chemistry and Nanotechnology Concepts
The ability of this compound to participate in self-assembly and to functionalize surfaces opens up exciting avenues in supramolecular chemistry and nanotechnology.
The tetrazole moiety is known to be a versatile building block for the construction of metal-organic frameworks (MOFs). nih.govresearchgate.net The coordination of the tetrazole nitrogen atoms and potentially the thiol sulfur to metal centers can lead to the formation of extended, porous structures. nih.gov The 2-ethoxy group could act as a functional handle to modulate the properties of the resulting MOF, such as its porosity, stability, and guest-binding capabilities. Future research could explore the synthesis of novel MOFs using this ligand for applications in gas storage, separation, and catalysis.
The thiol group provides a strong anchoring point for the immobilization of the molecule onto gold surfaces, including gold nanoparticles. nih.gov This allows for the creation of self-assembled monolayers (SAMs) with tailored surface properties. nih.govnih.govresearchgate.net The functionalization of nanoparticles with this compound could lead to the development of new sensors, drug delivery systems, and catalytic nanomaterials. nih.govnih.gov The combination of the recognition properties of the tetrazole ring and the surface-anchoring ability of the thiol group makes this compound a promising candidate for the design of functional nanostructures.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol, and how are intermediates characterized?
- Methodological Answer : A typical route involves reacting substituted phenylisothiocyanates with sodium azide (NaN₃) in aqueous or polar solvents, followed by acidification to isolate the tetrazole-thiol product. For example, 1-(naphthalen-1-yl)-1H-tetrazole-5-thiol was synthesized by refluxing NaN₃ with 1-isothiocyanatonaphthalene, followed by HCl-mediated precipitation . Characterization often employs IR spectroscopy (S–H stretch ~2500 cm⁻¹, C=N stretch ~1600 cm⁻¹) and ¹H NMR (thiol proton at δ 13–14 ppm, aromatic protons at δ 6.5–8.5 ppm) .
Q. How is purity assessed for this compound, and what analytical techniques are prioritized?
- Methodological Answer : Purity is validated via HPLC with internal standardization. For instance, 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol was quantified using a mobile phase of water and methanol, with m-cresol as an internal standard. System suitability criteria include resolution ≥20 between analyte and internal standard peaks and ≤1.0% RSD for repeatability . Thin-layer chromatography (TLC) in ethyl acetate/hexane systems is also used to monitor reaction progress .
Q. What safety precautions are essential when handling tetrazole-thiol derivatives?
- Methodological Answer : Due to skin/eye irritation risks (H315, H319), researchers must use PPE (gloves, goggles) and work in fume hoods. Avoid inhalation/ingestion; wash exposed areas immediately. Storage at room temperature in airtight containers is recommended .
Advanced Research Questions
Q. How can reaction yields for this compound derivatives be optimized in heterogeneous catalysis?
- Methodological Answer : Catalysts like Bleaching Earth Clay (pH 12.5, 10 wt%) in PEG-400 at 70–80°C enhance yields in alkylation reactions. For example, 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole derivatives achieved >90% purity after recrystallization in hot acetic acid. TLC-guided optimization and controlled stoichiometry (1:1 molar ratios) minimize byproducts .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between expected and observed NMR/IR peaks (e.g., unexpected S–H proton shifts) may arise from tautomerism or solvent effects. Cross-validation with ¹³C NMR or high-resolution mass spectrometry (HRMS) is critical. For example, alkylated tetrazole-thiols showed resolved aromatic and alkyl proton splitting patterns in DMSO-d₆, confirming substitution patterns .
Q. How can this compound be applied in materials science, such as perovskite solar cells?
- Methodological Answer : Tetrazole-thiols act as surface passivators for perovskite films, reducing defect densities. For instance, 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol improved device stability by coordinating Pb²⁺ vacancies, suppressing ion migration. Functional group diversity (e.g., –OH, –NH₂) enables tailored interactions with perovskite crystallites .
Q. What role do tetrazole-thiol derivatives play in antibacterial drug design, and how is structure-activity relationship (SAR) explored?
- Methodological Answer : Derivatives like 1-phenyl-1H-tetrazole-5-thiol exhibit activity against E. coli and S. aureus. SAR studies show enhanced potency with electron-withdrawing substituents (e.g., nitro, halogens) on the phenyl ring. Alkylation at the thiol group (e.g., phenacyl bromide) further modulates lipophilicity and membrane penetration .
Q. What challenges arise in crystallographic refinement of tetrazole-thiol complexes, and how are they resolved?
- Methodological Answer : Twinning and disorder in crystal structures (e.g., organotin complexes) require SHELXL for high-resolution refinement. Strategies include using TWIN/BASF commands and incorporating hydrogen-bonding constraints. For macromolecular applications, SHELXPRO interfaces with phasing pipelines to resolve heavy atom positions .
Methodological Tables
Table 1 : Key Synthetic Conditions for Tetrazole-Thiol Derivatives
| Reaction Step | Conditions | Yield (%) | Characterization Tools | Reference |
|---|---|---|---|---|
| Cyclization with NaN₃ | H₂O, reflux, HCl acidification | 74–92 | IR, ¹H NMR, TLC | |
| Alkylation with R-X | PEG-400, 70–80°C, Bleaching Earth | 85–95 | Recrystallization, HPLC | |
| Hydrazine derivatization | Ethanol, NaBH₄ reduction | 61–81 | ¹³C NMR, melting point |
Table 2 : Analytical Parameters for HPLC Quantification
| Parameter | Specification | Reference |
|---|---|---|
| Column | C18, 5 µm, 250 × 4.6 mm | |
| Mobile Phase | Water:methanol (75:25), 1 mL/min | |
| Detection | UV 254 nm | |
| System Suitability | Resolution ≥20, RSD ≤1.0% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
